N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
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Overview
Description
This would include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would detail how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like acidity or basicity).Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : N-(benzo[d]thiazol-2-yl)-2-chloroacetamide is used as a doubly electrophilic building block for the formation of ring annulated thiazolo[3,2-a]pyrimidinone products, involving the synthesis of compounds like N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride. These compounds are synthesized with acceptable product yields by eliminating by-products like aniline/2-aminobenzothiazole (Janardhan et al., 2014).
Pharmacological Applications
- Anticonvulsant Activity : Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, similar in structure to N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride, have demonstrated anticonvulsant activity against maximal electroshock test. The most active compounds in this series are those with specific substituents on the N-phenyl ring (Soyer et al., 2004).
Material Science Applications
- Corrosion Inhibition : Benzothiazole derivatives, such as the one , have been studied for their corrosion inhibiting effects against steel in acidic solutions. These inhibitors can adsorb onto surfaces through both physical and chemical means, offering greater stability and higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors from the benzothiazole family (Hu et al., 2016).
Antihistaminic Activity
- Inhibition of Histamine Induced Contractions : Derivatives including 2-(4- and 3-substituted phenyl)-3-[3-(N,N-dimethylamino) propyl]-1,3-thiazolidin-4-ones, which are structurally related to the compound , have been synthesized and evaluated for their ability to inhibit contractions induced by histamine on guinea pig ileum, exhibiting H1-antagonism (Diurno et al., 1992).
Safety And Hazards
This would involve studying the compound’s toxicity, its environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods or potential applications for the compound.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS.ClH/c1-16-10-11-18-19(14-16)26-21(22-18)24(13-7-12-23(2)3)20(25)15-17-8-5-4-6-9-17;/h4-6,8-11,14H,7,12-13,15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGVEFMNJWDFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride |
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